molecular formula C10H13FO B7942607 3-(3-Fluoro-5-methylphenyl)propan-1-ol

3-(3-Fluoro-5-methylphenyl)propan-1-ol

Cat. No.: B7942607
M. Wt: 168.21 g/mol
InChI Key: SZBQWUOKXZDTAQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a propanol chain attached to a phenyl ring substituted with fluorine at the 3-position and a methyl group at the 5-position.

Properties

IUPAC Name

3-(3-fluoro-5-methylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-5-9(3-2-4-12)7-10(11)6-8/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQWUOKXZDTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)propan-1-ol typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Fluoro-5-methylphenyl)propan-1-ol with structurally related compounds:

Compound Name Key Substituents Functional Groups Synthesis Method Yield Key Applications
This compound 3-F, 5-CH₃ on phenyl Primary alcohol Likely catalytic fluorination N/A Pharmaceuticals, fragrances
1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol 3,5-CF₃ on phenyl Secondary alcohol Grignard reaction (EtMgBr) 43% Specialty chemicals
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-CH₃ on phenyl, 2,2-dimethyl on propanol Tertiary alcohol Not specified N/A Fragrance ingredient
3-(2-(4-fluorophenyl)benzo[b]furan-5-yl)propan-1-ol Benzofuran core, 4-F on phenyl Primary alcohol Multi-step C–H activation 8–73% Bioactive intermediates
3-(1H-imidazol-5-yl)propan-1-ol Imidazole ring Primary alcohol Purification via aqueous suspension 61% Pharmaceutical intermediates

Key Observations :

  • Electronic Effects: The fluorine in this compound withdraws electron density, increasing the alcohol’s acidity compared to non-fluorinated analogs. The methyl group donates electrons, partially counteracting this effect .
  • Synthetic Complexity : Bis(trifluoromethyl) derivatives (e.g., ) require stringent conditions (e.g., low temperatures for Grignard reactions), whereas benzofuran-containing analogs () involve multi-step C–H activation.
  • Applications: Fluorinated propanols are prevalent in fragrances (IFRA-regulated) and pharmaceuticals due to their stability and bioavailability .

Physicochemical Properties

Boiling Point and Solubility :

  • Fluorinated phenyl propanols generally exhibit higher boiling points and lower water solubility than non-fluorinated analogs due to increased molecular weight and hydrophobicity .
  • Imidazole-containing derivatives (e.g., ) show enhanced solubility in polar solvents owing to hydrogen bonding .

Spectroscopic Data :

  • 19F NMR : Fluorine in this compound would resonate near -110 to -120 ppm, similar to 3-Fluoro-5-phenylpentan-2-one () .
  • 1H NMR: The methyl group (5-CH₃) would appear as a singlet at ~2.3 ppm, while the propanol chain protons would split into multiplets between 1.5–3.7 ppm .

Research Findings and Challenges

  • Synthetic Yield Optimization: Fluorinated propanols (e.g., ) achieve moderate yields (58–82%) via silver-catalyzed fluorination, whereas Grignard-derived analogs () yield ≤43% .
  • Purification Challenges: Silica gel chromatography is commonly used for propanol derivatives, but benzofuran-containing compounds () require rigorous aqueous workups .

Biological Activity

3-(3-Fluoro-5-methylphenyl)propan-1-ol is an organic compound notable for its unique chemical structure, which includes a propanol backbone and a substituted aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

The molecular formula of this compound is C10H13F, with a molecular weight of approximately 168.21 g/mol. Its structure features a fluorine atom and a methyl group on the aromatic ring, which can influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H13F
Molecular Weight168.21 g/mol
Chemical StructureStructure

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity and can improve binding affinity to biological targets. This interaction may modulate enzyme activity, receptor binding, or cellular signaling pathways, leading to potential therapeutic effects.

Antimicrobial Properties

Research has indicated that compounds containing fluorinated aromatic rings often exhibit enhanced antimicrobial activity. For example, studies have shown that similar fluorinated compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes. The specific antimicrobial efficacy of this compound has been explored in vitro against various strains of bacteria and fungi.

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds like this compound may possess anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Experimental data suggest that this compound can reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Study 2: Anti-inflammatory Activity Evaluation

In a separate investigation, the anti-inflammatory properties were assessed using a murine model of acute inflammation induced by lipopolysaccharide (LPS). Administration of this compound resulted in a significant decrease in serum levels of pro-inflammatory cytokines (IL-6 and TNF-alpha).

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-alpha12060

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